Daptomycin Impurity 1 Sodium Salt
Description
Daptomycin Impurity 1 Sodium Salt is a structurally related byproduct or degradation product of daptomycin, a cyclic lipopeptide antibiotic used to treat Gram-positive bacterial infections. Sodium salts of impurities are often formed due to interactions with sodium-containing excipients (e.g., sodium hydroxide) used in drug formulations . Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), mandate rigorous characterization and control of such impurities to ensure drug safety and efficacy .
Daptomycin itself exhibits a macrocyclic structure with a decanoyl side chain, enabling selective binding to bacterial membranes via phosphatidylglycerol .
Properties
Molecular Formula |
C72H96N17Na5O26 |
|---|---|
Molecular Weight |
1730.6 g/mol |
IUPAC Name |
pentasodium;(3R,4S)-4-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(Z)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-carboxylatopropanoyl]amino]but-2-enoyl]amino]acetyl]amino]pentanoyl]amino]-3-carboxylatopropanoyl]amino]propanoyl]amino]-3-carboxylatopropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(1S)-3-(2-aminophenyl)-1-carboxylato-3-oxopropyl]amino]-3-methyl-5-oxopentanoate |
InChI |
InChI=1S/C72H101N17O26.5Na/c1-5-7-8-9-10-11-12-23-54(93)81-45(26-38-32-76-43-21-16-14-18-39(38)43)67(109)85-46(28-53(75)92)68(110)87-49(31-60(102)103)69(111)83-42(6-2)63(105)77-33-55(94)80-44(22-17-24-73)65(107)86-48(30-59(100)101)66(108)79-37(4)62(104)84-47(29-58(98)99)64(106)78-34-56(95)82-51(35-90)70(112)89-61(36(3)25-57(96)97)71(113)88-50(72(114)115)27-52(91)40-19-13-15-20-41(40)74;;;;;/h6,13-16,18-21,32,36-37,44-51,61,76,90H,5,7-12,17,22-31,33-35,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,106)(H,79,108)(H,80,94)(H,81,93)(H,82,95)(H,83,111)(H,84,104)(H,85,109)(H,86,107)(H,87,110)(H,88,113)(H,89,112)(H,96,97)(H,98,99)(H,100,101)(H,102,103)(H,114,115);;;;;/q;5*+1/p-5/b42-6-;;;;;/t36-,37-,44+,45+,46+,47+,48+,49+,50+,51-,61+;;;;;/m1...../s1 |
InChI Key |
PFUKYEIAXCVQQW-JPLIBUEMSA-I |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)[O-])C(=O)N/C(=C\C)/C(=O)NCC(=O)N[C@@H](CCCN)C(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@H](C)C(=O)N[C@@H](CC(=O)[O-])C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@@H]([C@H](C)CC(=O)[O-])C(=O)N[C@@H](CC(=O)C3=CC=CC=C3N)C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)[O-])C(=O)NC(=CC)C(=O)NCC(=O)NC(CCCN)C(=O)NC(CC(=O)[O-])C(=O)NC(C)C(=O)NC(CC(=O)[O-])C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)CC(=O)[O-])C(=O)NC(CC(=O)C3=CC=CC=C3N)C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may include:
Peptide Coupling Reactions: Using reagents like EDCI or HATU to form amide bonds.
Protecting Group Strategies: Employing groups like Boc or Fmoc to protect amino acids during synthesis.
Purification: Techniques such as HPLC or column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of complex organic molecules often involves:
Automated Peptide Synthesizers: For efficient and scalable synthesis.
Fermentation Processes: Utilizing genetically engineered microorganisms to produce complex molecules.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylate groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions involving amino groups.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC or KMnO4.
Reducing Agents: Like NaBH4 or LiAlH4.
Nucleophiles: Including amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
The compound’s diverse functional groups make it valuable in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying protein-ligand interactions.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
- Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity: This impurity shares sodium salt characteristics but belongs to a statin drug class. Unlike daptomycin, it contains a hexahydro-oxireno-pyrrolo-oxazine core, highlighting divergent structural motifs .
- Cefotaxime EP Impurity D Sodium Salt: A β-lactam antibiotic impurity with a thiazole ring and methoxyimino group. While both daptomycin and cefotaxime target bacterial cell walls, their impurity profiles differ significantly in backbone complexity and reactive groups .
- Metamizole 3-Sulfonate Sodium Salt : An analgesic impurity with a sulfonate group, contrasting with daptomycin’s lipopeptide nature. Such differences underscore the variability in impurity chemistry across drug classes .
Table 1: Structural Comparison of Sodium Salt Impurities
| Compound | Core Structure | Functional Groups | Molecular Weight |
|---|---|---|---|
| Daptomycin Impurity 1* | Cyclic lipopeptide | Decanoyl side chain, sodium salt | ~1,620† |
| Atorvastatin Impurity | Oxireno-pyrrolo-oxazine | Fluorophenyl, sodium salt | ~505‡ |
| Cefotaxime EP Impurity D | β-lactam/thiazole | Methoxyimino, sodium salt | 454.45 |
*Assumed based on daptomycin’s molecular weight (~1,620 Da) ; †Estimated; ‡Calculated from .
Stability and Degradation Profiles
- Oxidative Stability : Sodium salts of impurities often exhibit variable stability. For example, the sodium salt of a thiophene-carboxylic acid derivative showed 25.4% impurity formation under oxidative stress after 6 hours, compared to 0.77% for its L-tartrate counterpart . This suggests sodium salts may be less stable in oxidative environments, a critical consideration for daptomycin formulations.
- Formulation Impact : Daptomycin RF, a reformulated version, demonstrated comparable or improved stability over the original drug, likely due to optimized excipient interactions . Such data imply that impurity profiles can be modulated through formulation adjustments.
Pharmacological and Toxicological Implications
- Cytotoxicity : Thiazole-derived sodium salt impurities (e.g., compounds 2a–c) exhibited cytotoxicity profiles similar to or lower than daptomycin and vancomycin in cell viability assays (~54–75% viability) . This suggests that structural modifications in impurities can reduce toxicity.
- Antimicrobial Activity: While daptomycin targets membrane phosphatidylglycerol, its impurities may lack this specificity.
Analytical and Regulatory Considerations
- Detection Methods : Impurity profiling often employs techniques like NMR, HPLC, and mass spectrometry . For sodium salts, ion-pair chromatography (using reagents like octane-1-sulfonic acid sodium salt) enhances separation efficiency .
- Regulatory Thresholds : ICH guidelines stipulate that impurities exceeding 0.1% must be identified and quantified . Daptomycin Impurity 1 Sodium Salt would require similar scrutiny to ensure compliance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
